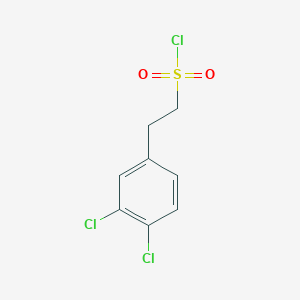

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride

Overview

Description

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride, also known as DCESC, is a chemical compound that has been widely used in various scientific research applications. It is a sulfonyl chloride derivative that is primarily used as a reagent for the synthesis of sulfonamides, sulfonylureas, and other organic compounds.

Scientific Research Applications

Synthesis and Thermolysis

A study detailed the synthesis of 2-(phenylthio)ethanesulfonyl chloride, emphasizing the reactivity and rearrangement processes that do not involve the migration of the chlorine atom from sulfur to carbon. This work underlines the compound's role in desulfonylation reactions, showcasing its utility in thermally induced transformations (King & Khemani, 1985).

Heterocyclic System Preparation

Research demonstrated the use of 1,2-ethanedisulfenyl chloride as an electrophilic reagent for preparing dihydro-1,4-dithiino substituted aromatics, providing new pathways to heterocyclic systems (Allared et al., 2001).

Functional Aromatic Multisulfonyl Chlorides

The synthesis of functional aromatic bis(sulfonyl chlorides) and their masked precursors has been elaborated, showcasing the compound's pivotal role in creating building blocks for dendritic and complex organic molecules. This methodological advancement aids in the synthesis of multisulfonyl chlorides with specific functional groups, opening new avenues for chemical synthesis (Percec et al., 2001).

Radical Reactions and Organochalcogen Halides

Another study explored the reactions of diphenylbis(trimethylsilyl)amidophosphorane with organochalcogen halides, leading to the preparation of novel compounds and shedding light on metathetical product formation. These findings contribute to our understanding of radical reaction mechanisms involving sulfonyl chlorides (Chivers et al., 1992).

Synthesis of Sterically Hindered Isomers

Research on the synthesis and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed insights into intramolecular hydrogen bonding and kinetic investigations. This work provides valuable data for designing molecules with specific steric and electronic properties (Rublova et al., 2017).

properties

IUPAC Name |

2-(3,4-dichlorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJVDLVXIOIKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCS(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

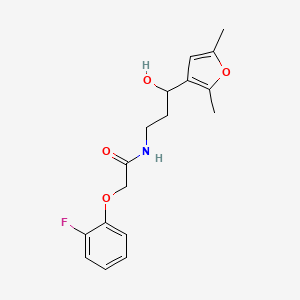

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2977413.png)

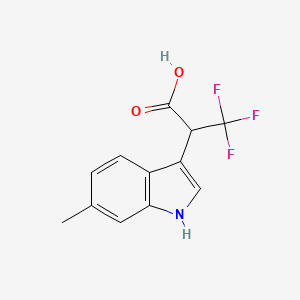

![N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977417.png)

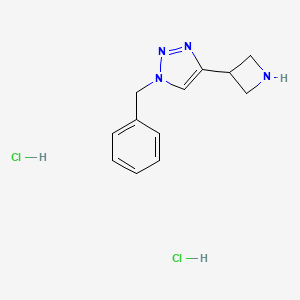

![Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2977420.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2977421.png)

![5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2977428.png)